
Davercin
准备方法
化学反应分析
达维星会发生各种化学反应,包括:
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生达维星的还原形式 .
科学研究应用
Antimicrobial Properties
Overview : Davercin exhibits significant activity against Gram-positive and some Gram-negative microorganisms, making it a valuable agent in combating infections.
Case Study : A study involving ornamental fish highlighted the effectiveness of this compound against Mycobacterium peregrinum infections. In this case, the compound was used to treat atypical mycobacteriosis in fish, demonstrating its potential in veterinary medicine .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Type | Efficacy Level |
---|---|---|
Staphylococcus aureus | Gram-positive | High |
Streptococcus pneumoniae | Gram-positive | Moderate |
Escherichia coli | Gram-negative | Low |
Hypertriglyceridemia Treatment
Overview : this compound has been explored for its potential to reduce triglyceride levels in patients with hypertriglyceridemia. Erythromycin compounds, including this compound, have shown efficacy in lowering triglycerides and improving lipid profiles.
Case Study : Research indicated that erythromycin compounds could lower triglyceride concentrations by approximately 38% within a month of treatment. This effect is particularly beneficial for patients with elevated low-density lipoprotein (LDL) and reduced high-density lipoprotein (HDL) levels .
Table 2: Effects of Erythromycin Compounds on Lipid Levels
Treatment Type | Initial Triglyceride Level (mg/dL) | Final Triglyceride Level (mg/dL) | Percent Reduction (%) |
---|---|---|---|
Erythromycin | 300 | 186 | 38 |
Placebo | 295 | 290 | 1.7 |
Dermatological Applications
Overview : In dermatology, this compound is combined with other agents to enhance treatment efficacy for conditions such as acne vulgaris.
Case Study : A study assessed the combination of benzoyl peroxide and erythromycin in treating acne. The results demonstrated significant improvement in inflammatory lesions compared to treatments using these compounds separately .
Table 3: Combination Therapy Outcomes in Acne Treatment
Treatment | Inflammatory Lesions Reduction (%) | Non-Inflammatory Lesions Reduction (%) |
---|---|---|
Benzoyl Peroxide + Erythromycin | 70 | 50 |
Benzoyl Peroxide Alone | 50 | 30 |
Research and Development in Drug Formulation
This compound is being investigated for its potential applications in drug delivery systems. Its chemical structure allows for modifications that can enhance bioavailability and therapeutic effects.
Overview of Research Directions :
- Polymer Conjugates : Research is ongoing into conjugating Davercin with hydrophilic polymers to improve systemic absorption rates when administered via pulmonary routes .
- Carbohydrate-Based Delivery Systems : Studies are exploring the use of carbohydrate-based polymers to facilitate targeted delivery of this compound to specific tissues .
作用机制
达维星通过抑制细菌蛋白质合成发挥作用。 它与 50S 核糖体亚基结合,阻止新生多肽链的延伸,抑制肽基转移酶活性 . 这种对蛋白质合成的干扰阻止细菌生长和复制,最终导致细菌死亡 . 达维星的分子靶点包括参与翻译过程的核糖体 RNA 和相关蛋白质 .
相似化合物的比较
生物活性
Davercin, also known as Erythromycin Cyclocarbonate, is a derivative of erythromycin, a well-known macrolide antibiotic. This compound exhibits significant biological activity against a variety of microorganisms, particularly Gram-positive and some Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanisms of action, spectrum of activity, and relevant research findings.
Property | Value |
---|---|
CAS Number | 55224-05-0 |
Molecular Formula | C₃₈H₆₅NO₁₄ |
Molecular Weight | 759.92 g/mol |
Density | 1.22 g/cm³ |
Boiling Point | 859.8 ºC at 760 mmHg |
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation step in protein synthesis. This action is similar to that of other macrolides and leads to bacteriostatic effects against susceptible bacteria .
Spectrum of Activity
This compound demonstrates broad-spectrum antibacterial activity, particularly effective against:
- Gram-positive bacteria: Streptococcus spp., Staphylococcus aureus
- Gram-negative bacteria: Some strains of Escherichia coli and Haemophilus influenzae
The Minimum Inhibitory Concentrations (MICs) for various microorganisms range from 0.02 to 50 µg/ml, indicating its potency against specific pathogens .
Clinical Applications
- Acne Treatment
- Respiratory Infections
- Wound Infections
Comparative Efficacy Table
Antibiotic | MIC (µg/ml) | Spectrum | Notes |
---|---|---|---|
This compound | 0.02 - 50 | Gram-positive & some Gram-negative | Effective in acne treatment; low toxicity |
Erythromycin | 0.25 - 32 | Primarily Gram-positive | Established use; resistance issues reported |
Clindamycin | 0.5 - 4 | Gram-positive | Effective against anaerobes; resistance concerns |
属性
IUPAC Name |
(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031707 | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-05-0 | |
Record name | Erythromycin, cyclic 11,12-carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN CYCLOCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。